molecular formula C12H20N2O12 B12683231 4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate CAS No. 94107-88-7

4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate

Cat. No.: B12683231
CAS No.: 94107-88-7
M. Wt: 384.29 g/mol
InChI Key: CJDIUPCMAXNNDT-WBPXWQEISA-N
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Description

4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate is a chemical compound with a unique structure that includes an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate typically involves the reaction of 2-methylimidazole with tartaric acid under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the ditartrate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various imidazole and dihydroimidazole derivatives, which can have different functional groups attached depending on the reagents used.

Scientific Research Applications

4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The compound may also participate in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: A precursor in the synthesis of 4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate.

    Imidazole: A simpler compound with a similar ring structure.

    Histidine: An amino acid with an imidazole side chain.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the ditartrate moiety, which can influence its solubility, stability, and biological activity compared to other imidazole derivatives.

Properties

CAS No.

94107-88-7

Molecular Formula

C12H20N2O12

Molecular Weight

384.29 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C4H8N2.2C4H6O6/c1-4-5-2-3-6-4;2*5-1(3(7)8)2(6)4(9)10/h2-3H2,1H3,(H,5,6);2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1

InChI Key

CJDIUPCMAXNNDT-WBPXWQEISA-N

Isomeric SMILES

CC1=NCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1=NCCN1.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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